2-Hydroxy-3-(methylthio)benzoic acid CAS number
2-Hydroxy-3-(methylthio)benzoic acid CAS number
An In-Depth Technical Guide to 2-Hydroxy-3-(methylthio)benzoic Acid (CAS 67127-64-4)[1][2]
Part 1: Executive Summary & Chemical Identity[1]
2-Hydroxy-3-(methylthio)benzoic acid , identified by the CAS number 67127-64-4 , is a specialized aromatic building block characterized by a salicylic acid core substituted with a methylthio group at the 3-position (ortho to the hydroxyl group).[1] This substitution pattern imparts unique electronic and steric properties, distinguishing it from the more common 4- or 5-substituted isomers used in commodity agrochemicals.[1]
This compound serves as a critical intermediate in the synthesis of sulfonyl-benzoate herbicides (via oxidation) and non-steroidal anti-inflammatory drug (NSAID) analogs .[1] Its ability to undergo selective oxidation to the sulfoxide or sulfone, while retaining the chelating capability of the salicylate moiety, makes it a high-value target for structure-activity relationship (SAR) studies in medicinal chemistry.
Chemical Identification Data
| Property | Details |
| Chemical Name | 2-Hydroxy-3-(methylthio)benzoic acid |
| CAS Number | 67127-64-4 |
| Synonyms | 3-(Methylthio)salicylic acid; 3-Methylsulfanyl-2-hydroxybenzoic acid |
| Molecular Formula | C₈H₈O₃S |
| Molecular Weight | 184.21 g/mol |
| SMILES | CSC1=C(C(=CC=C1)C(=O)O)O |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C (Predicted/Typical for class) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water (acidic form) |
Part 2: Chemical Properties & Reactivity[1]
The reactivity of 2-hydroxy-3-(methylthio)benzoic acid is defined by three functional groups: the carboxylic acid, the phenolic hydroxyl, and the thioether.[1]
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Chelation & Coordination: The ortho-hydroxy carboxylic acid motif (salicylate) is a potent bidentate ligand for transition metals (Fe, Cu, Zn). The proximity of the bulky methylthio group at position 3 can sterically influence coordination geometry, a feature exploited in designing selective metalloenzyme inhibitors.
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Oxidative Susceptibility: The sulfur atom is the most reactive site for oxidation. Treatment with mild oxidants (e.g., NaIO₄) yields the sulfoxide , while strong oxidants (e.g., H₂O₂/acetic acid or mCPBA) yield the sulfone (2-hydroxy-3-methanesulfonylbenzoic acid).[1]
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Electrophilic Substitution: The aromatic ring is activated by the hydroxyl and methylthio groups. However, the 3-position is blocked.[1] Electrophilic attack (e.g., nitration, halogenation) is directed primarily to the 5-position (para to the hydroxyl).
Part 3: Synthesis Protocols
Synthesizing 3-substituted salicylic acids requires overcoming the natural directing effects of the phenol, which typically favor the 5-position.[1] Two primary methodologies are recommended: Copper-Catalyzed C-S Coupling (High Precision) and Directed Ortho-Lithiation (High Reactivity).[1]
Method A: Copper-Catalyzed C-S Coupling (Recommended for Lab Scale)[1]
This protocol utilizes a modified Ullmann-type coupling starting from 3-iodosalicylic acid.[1] It is preferred for its high regioselectivity and tolerance of the free carboxylic acid.
Reagents & Materials
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Substrate: 3-Iodosalicylic acid (1.0 eq)
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Thiol Source: Sodium thiomethoxide (NaSMe) (1.2 eq)
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Catalyst: Copper(I) Iodide (CuI) (10 mol%)
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Ligand: 1,10-Phenanthroline or L-Proline (20 mol%)[1]
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Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
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Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Protocol
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser under an argon atmosphere.
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Loading: Charge the flask with 3-iodosalicylic acid (10 mmol, 2.64 g), CuI (1 mmol, 190 mg), Ligand (2 mmol), and K₂CO₃ (20 mmol, 2.76 g).
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Solvation: Add anhydrous DMF (20 mL) and stir for 10 minutes at room temperature to ensure ligand-catalyst complexation.
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Addition: Add sodium thiomethoxide (12 mmol, 0.84 g) in one portion.
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Reaction: Heat the mixture to 80–90 °C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC.[1][3][4] The starting iodide should be consumed.
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Workup:
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.[5]
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Purification: Recrystallize from ethanol/water if necessary to remove trace iodine species.
Method B: Directed Ortho-Metalation (DoM) Strategy[1]
For scenarios where the iodo-precursor is unavailable, this method utilizes the directing power of a protected phenol.
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Protection: Protect salicylic acid as the methoxymethyl (MOM) ether or similar acetal.
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Lithiation: Treat with n-butyllithium (n-BuLi) at -78 °C. The lithium coordinates to the MOM oxygen, directing deprotonation to the 3-position.[1]
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Quench: Add dimethyl disulfide (MeSSMe).
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Deprotection: Acidic hydrolysis removes the protecting group to yield the target.
Part 4: Visualization of Synthesis Pathway
The following diagram illustrates the logic flow for the synthesis and potential downstream applications of CAS 67127-64-4.[1]
Caption: Synthetic workflow from commodity precursors to CAS 67127-64-4 and its downstream oxidation to sulfonyl-bioactives.
Part 5: Applications in Drug & Agrochemical Development[1]
Agrochemical Intermediates (HPPD Inhibitors)
The 3-methylthio moiety is a "masked" sulfonyl group.[1] Many modern herbicides (e.g., triketones like Mesotrione or Tembotrione analogs) rely on electron-withdrawing groups at the 2- or 4-positions.[1] However, 3-substituted variants are explored to alter soil half-life and crop selectivity.[1]
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Mechanism: The target compound is oxidized to 2-hydroxy-3-(methylsulfonyl)benzoic acid , which is then coupled with 1,3-cyclohexanedione derivatives.[1] The resulting molecule inhibits p-hydroxyphenylpyruvate dioxygenase (HPPD), causing bleaching in weeds.
Fragment-Based Drug Discovery (FBDD)
In pharmaceutical research, this molecule serves as a salicylate pharmacophore with a hydrophobic metabolic handle (SMe).[1]
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Metabolic Stability: The SMe group is metabolically labile (oxidation to SO/SO₂). Medicinal chemists use this to tune the polarity and half-life of NSAID candidates.[1]
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Bioisosterism: The -SMe group acts as a lipophilic bioisostere to a methoxy (-OMe) or ethyl (-Et) group but with different electronic donation properties.[1]
Part 6: Safety & Handling (MSDS Highlights)
While specific toxicological data for this exact isomer is limited, it shares hazard profiles with substituted salicylic acids and thiophenols.
| Hazard Category | Classification | Handling Protocol |
| Acute Toxicity | Harmful if swallowed (H302) | Do not eat, drink, or smoke when using.[1] |
| Skin/Eye Irritation | Causes skin irritation (H315); Serious eye damage (H318) | Wear nitrile gloves and chemical safety goggles. |
| Sensitization | Potential skin sensitizer | Avoid breathing dust/fume.[1] Use in a fume hood. |
| Storage | Hygroscopic / Air Sensitive | Store under inert gas (Argon/Nitrogen) to prevent sulfur oxidation. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize SOx gases).
References
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LookChem . 2-hydroxy-3-methylsulfanylbenzoic acid Product Information. Retrieved from (Verification of CAS 67127-64-4).[1]
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Molbase . 2-hydroxy-3-methylsulfanylbenzoic acid Basic Data. Retrieved from (Verification of Structure and Synonyms).
- Sawada, Y. et al. (2009). Synthesis and herbicidal activity of novel benzoylpyrazoles. Pest Management Science.
- Ma, D. & Cai, Q. (2004). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles. Accounts of Chemical Research. (Authoritative source for the Cu-catalyzed coupling protocol described in Method A).
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Snieckus, V. (1990). Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews . (Foundational text for Method B: Directed Ortho-Lithiation).
